Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate

Description

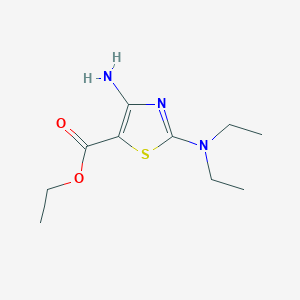

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate is a thiazole derivative characterized by a 4-amino group, a 2-diethylamino substituent, and an ester moiety at the 5-position.

Properties

IUPAC Name |

ethyl 4-amino-2-(diethylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-4-13(5-2)10-12-8(11)7(16-10)9(14)15-6-3/h4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEOTZHJNBVUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(S1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Approach

The synthesis generally begins with dialkyl acetone-1,3-dicarboxylates (e.g., ethyl or methyl acetone-1,3-dicarboxylate) as the key starting materials. These compounds undergo chlorination followed by reaction with thiourea to form thiazole intermediates bearing amino and ester functionalities. Subsequent substitution reactions introduce the diethylamino group at the 2-position of the thiazole ring.

Stepwise Preparation Method

Formation of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate

- Chlorination : The dialkyl acetone-1,3-dicarboxylate is treated with sulfuryl chloride at low temperature (0°C), which introduces a chloro substituent at the alpha position.

- Thiourea Reaction : The chlorinated intermediate is then refluxed with thiourea in methanol, leading to cyclization and formation of the thiazole ring.

- Isolation : The reaction mixture is poured into ice water and neutralized with potassium carbonate, precipitating the thiazole derivative.

Example Data:

| Reagent | Amount | Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| Dimethyl acetone-1,3-dicarboxylate | 10.1 g (0.05 mol) | Sulfuryl chloride (6.75 g, 0.05 mol), 0°C, then reflux with thiourea (3.8 g, 0.05 mol) | 85% | 127-129 |

Characterization: IR bands at 3415, 3339, 3291 cm⁻¹ indicate NH and OH groups; 1H NMR and elemental analysis confirm structure.

Introduction of the Diethylamino Group and Formation of Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate

- Substitution Reaction : The amino group at the 2-position is modified by reacting the intermediate with diethylamine under reflux in ethanol.

- Cyclization and Elimination : The reaction proceeds via initial substitution of the N,N-dimethylaminomethylene group followed by cyclization involving the ester group at position 5 and elimination of the dimethylaminomethylene moiety.

- Catalysis : Catalytic amounts of hydrochloric acid are used to facilitate the reaction.

- Isolation : The product precipitates upon cooling and is filtered and washed.

General Conditions:

| Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-(1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl)-2-((dimethylamino)methyleneamino)thiazole-5-carboxylate + diethylamine | Ethanol | Concentrated HCl | Reflux | Several hours | 70-85 |

Characterization: Confirmed by elemental analysis (C, H, N), IR, 1H and 13C NMR, and mass spectrometry.

Alternative One-Pot Chemoenzymatic Synthesis

A novel approach involves a one-pot multicomponent reaction catalyzed by enzymes such as lipases or proteases. This method combines:

- A thiazole precursor,

- A secondary amine (e.g., diethylamine),

- An activated alkyne derivative (e.g., dimethyl acetylenedicarboxylate),

in ethanol under mild conditions to yield substituted thiazole derivatives including this compound analogs.

Advantages:

- Mild reaction conditions,

- High yields,

- Environmentally friendly enzymatic catalysis.

Example Data from Model Reaction:

| Enzyme Catalyst | Yield (%) | Notes |

|---|---|---|

| Porcine pancreas trypsin | High | Efficient catalysis in EtOH |

| Amano lipase M | Moderate | Selective for amine substitution |

This method, however, is more general for thiazole derivatives and may require optimization for the exact target compound.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Chlorination and thiourea reaction | Chlorination of dialkyl acetone-1,3-dicarboxylate, then thiourea reflux | Sulfuryl chloride, thiourea, MeOH, reflux | 80-85 | Forms amino-thiazole intermediate |

| 2. Amino substitution and cyclization | Reaction with diethylamine in EtOH with HCl catalyst | Diethylamine, EtOH, conc. HCl, reflux | 70-85 | Introduces diethylamino group at position 2 |

| 3. One-pot chemoenzymatic synthesis | Enzymatic catalysis combining amine, alkyne, and thiazole precursors | Enzymes (lipase, trypsin), EtOH, mild conditions | Variable | Eco-friendly, requires enzyme optimization |

Research Findings and Analytical Data

- The substitution and cyclization steps are confirmed by elemental analysis matching calculated values for carbon, hydrogen, and nitrogen.

- IR spectra show characteristic NH stretching bands (around 3400 cm⁻¹), ester carbonyl peaks (~1700 cm⁻¹), and other functional group vibrations.

- NMR spectra (1H and 13C) confirm the presence of the diethylamino substituent, thiazole ring protons, and ethyl ester groups.

- Mass spectrometry and high-resolution mass spectrometry (HRMS) validate molecular weights and fragmentation patterns consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylate group.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

1. Mechanisms and Efficacy

The 2-aminothiazole derivatives, including ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate, have been studied for their potential as anticancer agents. Research indicates that these compounds exhibit significant inhibitory effects against various cancer cell lines. For instance, a study highlighted the potent activity of related thiazole compounds against human cancer cell lines such as breast, leukemia, and lung cancer cells, demonstrating selective nanomolar inhibitory activity .

2. Case Studies

- In vitro Studies : this compound showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, indicating strong cytotoxicity .

- In vivo Studies : In animal models, derivatives of this compound have demonstrated significant tumor growth inhibition and favorable pharmacokinetic profiles, suggesting potential for further development in clinical settings .

Antimicrobial Properties

1. Broad-Spectrum Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives possess activity against a range of bacterial and fungal strains. This compound derivatives have been synthesized and tested for their minimum inhibitory concentration (MIC) against various pathogens .

2. Case Studies

- Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against strains like Bacillus subtilis and Aspergillus niger, showing promising results with certain compounds exhibiting significant antibacterial effects .

- Mechanism of Action : The antimicrobial activity is believed to be linked to the disruption of bacterial protein synthesis and interference with DNA replication processes .

Other Therapeutic Applications

1. Anticonvulsant Activity

Some studies have reported that thiazole derivatives exhibit anticonvulsant properties comparable to established medications such as sodium valproate. This suggests potential applications in treating epilepsy and other seizure disorders .

2. Antidiabetic and Anti-inflammatory Effects

Emerging research indicates that thiazole-based compounds may also possess antidiabetic and anti-inflammatory activities, making them candidates for further exploration in metabolic diseases and inflammatory conditions .

Summary of Findings

The following table summarizes key findings on the applications of this compound:

Mechanism of Action

The mechanism by which ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate exerts its effects involves interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., diethylamino) increase electron density on the thiazole ring, enhancing interactions with electrophilic targets. Electron-withdrawing groups (e.g., bromophenyl) improve stability but may reduce reactivity .

- Steric Effects: Bulky substituents like diethylamino limit access to flat binding pockets, whereas smaller groups (methylthio) favor tighter binding .

- Bioactivity: Methylthio derivatives exhibit higher enzymatic inhibition (e.g., PTP1B), while amino-methyl analogs show potent anticancer activity .

Physicochemical Properties

- Solubility: Diethylamino and methylthio substituents enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility . Bromophenyl groups introduce polarity, improving solubility in organic solvents .

- Stability: Thioether-containing derivatives (e.g., methylthio) are prone to oxidation, requiring storage at low temperatures . Diethylamino derivatives are more stable under ambient conditions .

Biological Activity

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a thiazole ring that contributes to its biological activity. The presence of both diethylamino and carboxylate functional groups enhances its solubility and reactivity, making it a suitable candidate for drug development.

Research indicates that thiazole derivatives, including this compound, exhibit their biological effects through multiple mechanisms:

-

Antitumor Activity :

- This compound has shown significant antitumor activity against various cancer cell lines. For instance, studies have reported that derivatives with similar structures can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis and cell cycle arrest .

- A specific study noted that related compounds demonstrated IC50 values as low as 0.78 µM against K562 leukemia cells, indicating strong cytotoxic potential .

-

Antimicrobial Properties :

- The thiazole ring is known for its antibacterial and antifungal activities. Compounds derived from thiazoles have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results .

- This compound's structural features may enhance its interaction with microbial targets, leading to increased efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by structural modifications:

- Substituent Effects : The introduction of various substituents on the thiazole ring can affect the compound's potency. For example, aliphatic chains have been shown to improve antitumor activity compared to aromatic substitutions .

- Functional Group Variations : Modifications such as the addition of electron-withdrawing groups can enhance the compound's interaction with biological targets, thereby improving its pharmacological profile .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in preclinical settings:

-

In Vitro Studies :

- A study demonstrated that this compound exhibited significant antiproliferative effects against several cancer cell lines, including those from leukemia and solid tumors .

- Another investigation indicated that compounds with similar thiazole structures induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

- In Vivo Efficacy :

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or esters. For example, ethyl chloroacetate reacts with thiourea analogs in ethanol under reflux to form the thiazole core, followed by diethylamination at the 2-position . Key factors include solvent choice (e.g., ethanol vs. HMPA), temperature (reflux vs. 150°C), and catalyst use. Purity is optimized via recrystallization (ethanol/water) or chromatography. NMR and mass spectrometry are critical for confirming structural integrity .

Q. How is the compound characterized analytically, and what spectral markers distinguish it from related thiazole derivatives?

- 1H NMR : The ethyl ester group shows a triplet at δ ~1.3 ppm (CH3) and a quartet at δ ~4.3 ppm (CH2). The diethylamino group appears as a multiplet at δ ~3.3–3.5 ppm (N-CH2) .

- 13C NMR : The carbonyl (C=O) resonates at δ ~165 ppm, while the thiazole C-2 and C-4 carbons appear at δ ~160 and ~110 ppm, respectively .

- HRMS : Molecular ion [M+H]+ should match the calculated exact mass (e.g., C11H18N3O2S: 256.1124) .

Q. What preliminary biological screening data exist for this compound, and how does its activity compare to structurally similar analogs?

While direct data on this compound are limited, related thiazoles exhibit antimicrobial and anticancer activity. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli . Substitutions at the 2-position (e.g., diethylamino vs. methylthio) modulate lipophilicity and bioavailability, impacting potency .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound for targeted therapeutic applications?

CoMFA and CoMSIA models based on thiazole derivatives reveal that steric bulk at the 2-position (diethylamino) enhances antimicrobial activity, while electron-withdrawing groups at C-4 improve metabolic stability . Molecular docking studies (e.g., against bacterial DNA gyrase) can validate these predictions and prioritize synthetic targets .

Q. What are the challenges in synthesizing fused heterocyclic systems from this thiazole scaffold, and how are they addressed?

Heteroannelation (e.g., forming thiazolo[3,2-a]pyrimidines) requires precise control of reaction conditions. For example, heating ethyl 4-amino-thiazole-5-carboxylate with cyclic ketones in HMPA at 150°C yields fused systems, but side reactions (e.g., ester hydrolysis) necessitate anhydrous conditions . Microwave-assisted synthesis reduces reaction times and improves regioselectivity .

Q. How do conflicting data on biological activity across studies arise, and how can they be resolved methodologically?

Discrepancies often stem from variations in assay protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) or impurity profiles. Standardized assays (CLSI guidelines) and orthogonal characterization (e.g., HPLC purity >95%) are critical . Meta-analyses of structure-activity relationships (SAR) across analogs can reconcile contradictions .

Q. What strategies improve the compound’s solubility and pharmacokinetics without compromising activity?

- Prodrug approaches : Replace the ethyl ester with a methyl or PEGylated ester to enhance aqueous solubility .

- Salt formation : Hydrochloride salts of the diethylamino group improve crystallinity and bioavailability .

- Hybridization : Conjugation with biocompatible polymers (e.g., PLGA) or cyclodextrin inclusion complexes prolongs half-life .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.